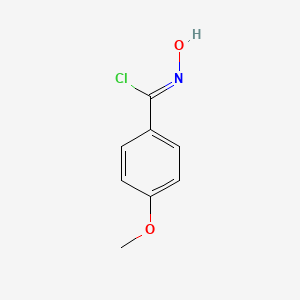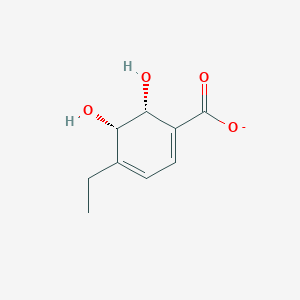
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate
Overview
Description
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate, also known as edaravone, is a small molecule drug that has been used for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). This compound has a unique chemical structure that allows it to scavenge free radicals and protect neurons from oxidative stress.
Mechanism of Action
Edaravone acts as a potent free radical scavenger and antioxidant. It can neutralize reactive oxygen species (ROS) and prevent oxidative damage to cells. Edaravone also inhibits lipid peroxidation and protects against DNA damage. Furthermore, (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate can reduce inflammation and apoptosis, which are important mechanisms of cell death in neurological disorders.
Biochemical and Physiological Effects:
Edaravone has been shown to improve cerebral blood flow and reduce infarct size in animal models of ischemic stroke. It can also protect neurons from excitotoxicity and reduce neuronal death. In ALS, (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate can slow down the progression of the disease and improve muscle strength and function. Edaravone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Edaravone has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and reach the target cells in the brain. It has a well-defined mechanism of action and can be easily synthesized in the laboratory. However, (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate also has some limitations. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It can also have off-target effects and interact with other drugs.
Future Directions
There are several future directions for (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate research. One area of interest is the development of new formulations and delivery methods that can improve the pharmacokinetics and bioavailability of (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate. Another area of interest is the investigation of (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate in combination with other drugs for the treatment of neurological disorders. Furthermore, (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate can be used as a tool to study the role of oxidative stress and inflammation in neurological diseases. Finally, (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate can be investigated for its potential anti-aging effects and its ability to improve overall health and longevity.
Scientific Research Applications
Edaravone has been extensively studied for its neuroprotective effects in various neurological disorders such as acute ischemic stroke and ALS. In clinical trials, (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate has been shown to improve functional outcomes and reduce mortality in stroke patients. It has also been shown to slow down the progression of ALS and improve survival rates in patients with this disease. In addition, (5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate has been investigated for its potential neuroprotective effects in traumatic brain injury, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4,7-8,10-11H,2H2,1H3,(H,12,13)/p-1/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJGTBITXXDED-JGVFFNPUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C(C1O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474533 | |
| Record name | ZINC04262124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6R)-4-ethyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate | |
CAS RN |
205652-53-5 | |
| Record name | ZINC04262124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

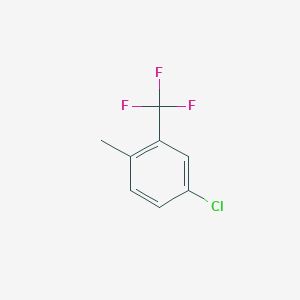
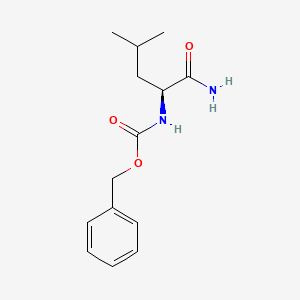
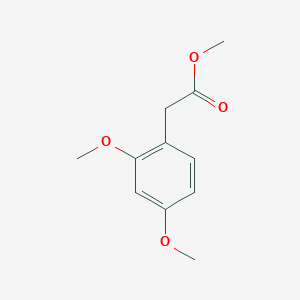

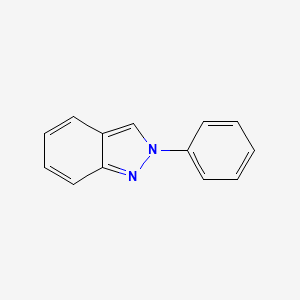
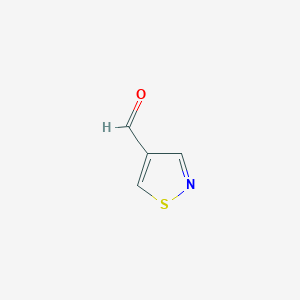
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
